molecular formula C13H14BrNO B8668874 4-(3-Bromo-propyl)-5-methyl-2-phenyl-oxazole CAS No. 501031-63-6

4-(3-Bromo-propyl)-5-methyl-2-phenyl-oxazole

Cat. No. B8668874
M. Wt: 280.16 g/mol
InChI Key: YUMLAPYKZLJWFU-UHFFFAOYSA-N
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Patent
US06696474B2

Procedure details

Alcohol 1-4 (3 g, 13.8 mmol) was dissolved in dichloromethane (200 mL) and cooled to 0° C. under N2 atmosphere. Triphenylphosphine (4.35 g, 16.6 mmol) was added followed by CBr4 (5.5 g, 16.6 mol) in small portions. Reaction temperature was allowed to equilibrate to 23° C. over 8 hours. 20 g of SiO2 gel was added and solvent removed in vacuo. The dried silica gel was placed in a filter and washed with 10% EtOAc/Hexanes. The filtrate was reduced to minimum volume and chromatographed with 5-10% EtOAc/Hexanes to give 3.5 g of the product 1-5 as a clear oil (90% yield). M+1=280.0/282.1.
Name
Alcohol
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
4.35 g
Type
reactant
Reaction Step Two
Name
Quantity
5.5 g
Type
reactant
Reaction Step Three
[Compound]
Name
SiO2
Quantity
20 g
Type
reactant
Reaction Step Four
Yield
90%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[O:6][C:5]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)=[N:4][C:3]=1[CH2:13][CH2:14][CH2:15]O.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C(Br)(Br)(Br)[Br:37]>ClCCl>[Br:37][CH2:15][CH2:14][CH2:13][C:3]1[N:4]=[C:5]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)[O:6][C:2]=1[CH3:1]

Inputs

Step One
Name
Alcohol
Quantity
3 g
Type
reactant
Smiles
CC1=C(N=C(O1)C1=CC=CC=C1)CCCO
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
4.35 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Three
Name
Quantity
5.5 g
Type
reactant
Smiles
C(Br)(Br)(Br)Br
Step Four
Name
SiO2
Quantity
20 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction temperature
CUSTOM
Type
CUSTOM
Details
solvent removed in vacuo
FILTRATION
Type
FILTRATION
Details
a filter
WASH
Type
WASH
Details
washed with 10% EtOAc/Hexanes
CUSTOM
Type
CUSTOM
Details
chromatographed with 5-10% EtOAc/Hexanes

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
BrCCCC=1N=C(OC1C)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.5 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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